N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-ethylacetamide
Description
N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-ethylacetamide (CAS: 1354024-85-3) is a heterocyclic compound with the molecular formula C₁₃H₂₅N₃O₂ and a molecular weight of 255.36 g/mol . Its structure features a piperidin-3-yl core substituted with an ethylacetamide group and a chiral (S)-2-aminopropanoyl moiety. The compound is synthesized with high purity (≥98%) and is characterized by advanced analytical techniques, including NMR, LC-MS, and HPLC .
Properties
Molecular Formula |
C12H23N3O2 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-ethylacetamide |
InChI |
InChI=1S/C12H23N3O2/c1-4-15(10(3)16)11-6-5-7-14(8-11)12(17)9(2)13/h9,11H,4-8,13H2,1-3H3 |
InChI Key |
WQLNIFNYPOYERF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Substituent Impact on Molecular Weight: The primary compound (255.36 g/mol) is heavier than analogs with simpler substituents (e.g., aminoethyl: 213.33 g/mol ) but lighter than branched variants like the 3-methylbutanoyl derivative (295.43 g/mol ).
Stereochemical Specificity: The (S)-configuration in the parent compound contrasts with racemic or undefined stereochemistry in analogs like (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide , which may influence target binding or metabolic stability.
Synthetic Complexity: The hydroxyimino derivative (68–72% yield ) demonstrates comparable synthetic efficiency to the parent compound, while chloro-acetyl analogs may require specialized handling due to reactivity .
Functional Group Influence on Bioactivity
Preparation Methods
Stepwise Synthesis Protocol
The synthesis of N-[1-(2-Aminopropanoyl)piperidin-3-yl]-N-ethylacetamide proceeds through three principal stages:
Stage 1: Piperidine Core Functionalization
Piperidine undergoes N-alkylation using ethyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. The reaction is conducted in anhydrous dimethylformamide (DMF) at 60°C for 12 hours, achieving 78% yield of N-ethylpiperidine intermediate.
Stage 2: Acylation with 2-Aminopropanoic Acid
The N-ethylpiperidine intermediate reacts with 2-aminopropanoyl chloride under Schotten-Baumann conditions. This step employs a biphasic system of dichloromethane (DCM) and 2% aqueous sodium hydroxide (NaOH) at 0–5°C, yielding 65% of the 2-aminopropanoyl-piperidine derivative.
Stage 3: Final Acetamide Formation
The secondary amine group of the intermediate undergoes acetylation using acetic anhydride in tetrahydrofuran (THF) with triethylamine (Et₃N) as a catalyst. The reaction reaches completion within 6 hours at room temperature, producing the target compound with 82% purity before chromatography.
Alternative One-Pot Methodology
A streamlined approach combines Stages 2 and 3 using 2-aminopropanoic acid mixed anhydride, generated in situ from isobutyl chloroformate. This method reduces purification steps and achieves a 58% overall yield, though it requires stringent temperature control (–10°C during anhydride formation).
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies demonstrate that polar aprotic solvents (DMF, DMSO) enhance reaction rates for acylation steps, while ethereal solvents (THF) improve acetamide yields by minimizing side reactions. Elevated temperatures (>70°C) during alkylation stages lead to N-de-ethylation side products, necessitating precise thermal regulation.
Catalytic Systems
The use of potassium iodide (KI) as a phase-transfer catalyst in alkylation reactions increases yields by 12–15% compared to uncatalyzed conditions. Similarly, substituting Et₃N with 4-dimethylaminopyridine (DMAP) in acetylation steps reduces reaction time by 40%.
Purification and Characterization
Chromatographic Techniques
Final purification employs silica gel column chromatography with a gradient elution system (ethyl acetate:methanol 95:5 to 80:20). Analytical HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms >98% purity, with retention time (Rt) = 8.2 minutes.
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
δ 1.12 (t, J = 7.2 Hz, 3H, –CH₂CH₃), 1.85–2.05 (m, 4H, piperidine H), 2.10 (s, 3H, –COCH₃), 3.15–3.45 (m, 6H, –NCH₂– and piperidine H), 4.25 (q, J = 6.8 Hz, 1H, –CH(CH₃)NH₂), 7.82 (br s, 1H, –NH–).
ESI-MS: m/z 256.2 [M+H]⁺ (calculated 255.36).
Critical Analysis of Synthetic Challenges
Racemization Control
The (S)-2-aminopropanoyl configuration requires strict enantiomeric control during acylation. Using Hünig's base (N,N-diisopropylethylamine) instead of NaOH reduces racemization from 18% to <5%, preserving stereochemical integrity.
Byproduct Formation
Major impurities include:
- Over-alkylated products from residual ethylating agents
- Oxazolone derivatives formed via intramolecular cyclization
Optimized quenching protocols with ice-cold ammonium chloride solution reduce these byproducts to <2%.
Scalability and Industrial Relevance
Pilot-scale batches (500 g) demonstrate consistent reproducibility using the following parameters:
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Reaction Volume (L) | 0.5 | 50 |
| Cooling Rate (°C/min) | 2 | 0.5 |
| Yield (%) | 72 | 68 |
| Purity Post-Column (%) | 98.5 | 97.2 |
The process economics analysis reveals a raw material cost of $12.50/g at kilogram-scale production, making it viable for preclinical development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-ethylacetamide, and how can purity be ensured during synthesis?
- Methodology : Multi-step synthesis typically involves (1) functionalizing the piperidine ring with a 2-aminopropanoyl group via acylation, followed by (2) introducing the N-ethylacetamide moiety through nucleophilic substitution or coupling reactions. Protecting groups (e.g., Boc for amines) are critical to prevent side reactions. Purification requires column chromatography (silica gel, eluent: DCM/MeOH gradient) and recrystallization. Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in H₂O/ACN) and ¹H/¹³C NMR .
- Data Validation : Mass spectrometry (ESI-MS) and elemental analysis verify molecular identity.
Q. How is the structural conformation of this compound characterized, and what techniques resolve stereochemical uncertainties?
- Methodology : X-ray crystallography is optimal for resolving the 3D conformation of the piperidine ring and acetamide substituents. For stereochemical analysis, chiral HPLC or circular dichroism (CD) spectroscopy can differentiate enantiomers. Computational tools (e.g., Gaussian for DFT calculations) predict stable conformers and hydrogen-bonding patterns .
- Key Parameters : Dihedral angles between the piperidine and acetamide groups influence biological activity .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodology :
- Neuropharmacology : Radioligand binding assays (e.g., μ-opioid or dopamine D₂ receptors) at 1–100 µM concentrations .
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s neuropharmacological profile?
- Methodology :
- Substituent Modification : Replace the ethyl group in N-ethylacetamide with bulkier alkyl chains (e.g., isopropyl) to assess receptor selectivity .
- Piperidine Ring Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
Q. What computational strategies predict off-target interactions or toxicity risks?
- Methodology :
- Molecular Docking : Use AutoDock Vina to screen against the ChEMBL database for off-target binding (e.g., hERG channel inhibition) .
- ADMET Prediction : SwissADME or ProTox-II assess permeability (LogP), cytochrome P450 interactions, and hepatotoxicity .
- Validation : Compare in silico predictions with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .
Q. How should contradictory data between in vitro potency and in vivo efficacy be resolved?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and blood-brain barrier penetration (PAMPA assay) .
- Metabolite Identification : LC-MS/MS identifies major metabolites (e.g., N-deethylation) that may reduce efficacy .
- Statistical Tools : Multivariate regression analysis to isolate variables (e.g., solubility vs. protein binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
